N-(2H-triazol-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2H-triazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-15(14,7-4-2-1-3-5-7)11-8-6-9-12-10-8/h1-6H,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXCHRMJDSFWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314526 | |
| Record name | N-(2H-triazol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57241-09-5 | |
| Record name | NSC284711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2H-triazol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2h Triazol 4 Yl Benzenesulfonamide and Analogues
Classical Synthetic Approaches to Triazole-Benzenesulfonamide Linkages
Traditional methods in organic synthesis have established reliable, albeit sometimes lengthy, routes to create the fundamental bonds that define the N-(triazolyl)benzenesulfonamide structure. These approaches focus on the sequential formation of the sulfonamide linkage and the construction of the heterocyclic triazole ring.
The formation of the sulfonamide bond is a cornerstone of synthesizing this class of compounds. The most common and well-established method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijpsjournal.com In the context of N-(2H-triazol-4-yl)benzenesulfonamide, this would typically involve the reaction of a benzenesulfonyl chloride with an aminotriazole. ijpsjournal.comresearchgate.net
The general reaction is as follows:
Ar-SO₂Cl + R-NH₂ → Ar-SO₂NH-R + HCl
This nucleophilic substitution reaction is typically carried out in the presence of an organic or inorganic base to neutralize the hydrochloric acid byproduct. ijpsjournal.com For instance, the synthesis of various N-(5-trifluoromethyl-1H-1,2,4-triazol-3-yl) benzenesulfonamide (B165840) derivatives has been achieved by reacting substituted benzenesulfonyl chlorides with 3-amino-5-trifluoromethyl-1,2,4-triazole. researchgate.net A variety of solvents can be used, with pyridine (B92270) historically being common as it can act as both the solvent and the base. prepchem.com Modern approaches often utilize other bases like triethylamine (B128534) in solvents such as acetonitrile (B52724). organic-chemistry.org
Alternatively, sulfonamides can be synthesized directly from sulfonic acids or their salts, often facilitated by microwave irradiation to improve yields and reaction times. organic-chemistry.org Another approach involves the in situ preparation of sulfonyl chlorides from thiols via oxidation, followed by reaction with an amine in a one-pot synthesis. organic-chemistry.org
The formation of the triazole ring is another critical step that can be accomplished through various cyclization strategies. For 1,2,4-triazoles, a common method involves the condensation of aminoguanidine (B1677879) with a carboxylic acid or its derivative, followed by cyclization. researchgate.net This was the initial step in a two-step synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives, yielding 3-amino-1H-1,2,4-triazoles which could then undergo sulfonylation. researchgate.net
Other classical and modern cyclization methods include:
Reaction of Hydrazines: The reaction of hydrazines with formamide (B127407), often under microwave irradiation, provides a simple and efficient route to substituted 1,2,4-triazoles. organic-chemistry.org
From Amidrazones: The cyclization of amidrazones with various carbonyl compounds is a versatile method for constructing the 1,2,4-triazole (B32235) skeleton. nih.gov
1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction is a powerful tool for heterocycle synthesis. For example, reacting hydrazonoyl hydrochlorides (nitrilimines) with carbodiimides or oximes can yield substituted 1,2,4-triazoles. organic-chemistry.orgresearchgate.net
From Hydrazones: The cyclization of α,α-dichlorotoluene sulfonyl–substituted hydrazones with a primary amine has been used to synthesize N1-substituted 1,2,4-triazoles. frontiersin.org
For the 1,2,3-triazole isomer, the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is the most prominent method, which has been significantly refined in modern protocols. organic-chemistry.org
Modern and Efficient Synthetic Protocols
To overcome the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic chemistry has introduced more efficient and green alternatives. These include powerful catalytic systems and the use of alternative energy sources to drive reactions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used "click chemistry" reaction, valued for its high efficiency, selectivity, and mild reaction conditions. researchgate.netnih.gov This reaction provides a powerful and reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles by joining an azide-functionalized building block with a terminal alkyne-functionalized one. researchgate.netnih.gov
This strategy is exceptionally well-suited for creating libraries of triazole-benzenesulfonamide analogues. Typically, a benzenesulfonamide core is functionalized with either an azide or an alkyne group. For example, 4-azidobenzenesulfonamide (B1226647) can be readily synthesized from sulfanilamide (B372717) and then reacted with a diverse range of terminal alkynes to produce a library of N-(1-substituted-1H-1,2,3-triazol-4-yl)benzenesulfonamides. nih.gov This approach offers significant advantages in drug discovery by allowing for the rapid synthesis of numerous derivatives. nih.gov The reaction is robust, tolerates a wide variety of functional groups, and often proceeds in high yields in benign solvents like water or t-BuOH/H₂O mixtures. nih.govbeilstein-journals.org
| Catalyst System | Substrates | Conditions | Yield | Reference(s) |
| CuSO₄·5H₂O, Sodium Ascorbate | 4-Azidobenzenesulfonamide, Various Terminal Alkynes | DMSO/H₂O, RT | High | nih.gov |
| LiAlH₄ (for reduction), then Cyclization | Substituted 1,2,3-triazolic esters | Dry THF, Reflux | 55-71% | nih.gov |
| Copper Powder, Ag₂O | Benzyl azide, Phenylacetylene | Neat, RT, 5 min | Quantitative | nih.gov |
| CuI | α-Bromoketones (in situ azide), Diaryl sulfone alkynes | t-BuOH/H₂O, Ultrasound | High | nih.gov |
The CuAAC reaction can be destabilized by strong electron-withdrawing groups, such as a sulfonyl group directly attached to the triazole nitrogen (N-sulfonyl triazoles), which can lead to rearrangements. nih.govacs.org However, when the sulfonamide is attached to a phenyl ring which is then linked to the triazole (as in 4-(1H-1,2,3-triazol-1-yl)benzenesulfonamide), the reaction proceeds reliably to form the stable triazole ring. nih.gov
The application of alternative energy sources like microwave irradiation and ultrasound has significantly enhanced the efficiency of synthesizing triazole-benzenesulfonamide compounds. These techniques often lead to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. rsc.org
Microwave-Assisted Synthesis: Microwave heating accelerates reactions by directly and efficiently coupling with polar molecules in the reaction mixture. rsc.org This has been applied to numerous steps in triazole synthesis, including the cyclization of hydrazines with formamide and the copper-catalyzed click reaction. organic-chemistry.orgrsc.orgresearchgate.net For example, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization and N-acylation was completed in just one minute with an 85% yield under microwave irradiation, compared to over four hours using conventional heating. rsc.org
Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles, which generates localized high temperatures and pressures. asianpubs.org This method has proven effective for synthesizing various triazole derivatives, often at room temperature. nih.gov The CuAAC reaction, for instance, can be accelerated using ultrasound, leading to shorter reaction times and improved yields in benign solvents. nih.gov Studies have shown that ultrasound-assisted strategies can be more efficient, providing higher yields (75-89%) in significantly less time (40-80 minutes) compared to conventional methods that may take many hours. mdpi.com
| Method | Reaction | Time | Yield | Reference(s) |
| Conventional | Synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives | 10–36 h | Moderate (60-75%) | mdpi.com |
| Ultrasound | Synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives | 40–80 min | Good to Excellent (75-89%) | mdpi.com |
| Conventional | Heterocyclic synthesis | 130 min | 25% | rsc.org |
| Microwave | Heterocyclic synthesis | 10 min | 77% | rsc.org |
| Conventional | CuAAC Click Reaction | Slower | Lower | researchgate.net |
| Microwave | CuAAC Click Reaction | Faster | Higher | researchgate.net |
Strategies for Derivatization and Analogue Synthesis
The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. Derivatization can be achieved at multiple points on the molecular scaffold.
A primary strategy involves utilizing a common intermediate and reacting it with a diverse set of building blocks. The CuAAC reaction is particularly powerful in this regard. Starting with a single core molecule, such as 4-azidobenzenesulfonamide, a large library of analogues can be generated by reacting it with a wide array of commercially or synthetically available terminal alkynes. nih.gov This approach allows for systematic variation of the substituent at the 1-position of the 1,2,3-triazole ring.
Similarly, one can start with a propargyl-functionalized benzenesulfonamide and react it with various organic azides. This modular approach is a hallmark of click chemistry and is highly valued for its efficiency in generating chemical diversity. nih.gov
Another key strategy involves modifying the benzenesulfonamide portion of the molecule. This is typically done by starting the synthesis with differently substituted benzenesulfonyl chlorides. For example, Boechat et al. synthesized a series of 15 derivatives by reacting 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole with various benzenesulfonyl chlorides bearing substituents like -F, -Cl, -NO₂, and -CH₃ at different positions on the phenyl ring. researchgate.net
Further derivatization can occur post-synthesis. For instance, a triazole-benzenesulfonamide analogue containing a hydroxymethyl group can be synthesized, and this alcohol functionality can then be used as a handle for further chemical modification, such as esterification or etherification, to create additional analogues. nih.gov This multi-pronged approach provides chemists with extensive options for fine-tuning the structure of the lead compound to optimize its properties.
Regioselective Functionalization of the Benzenesulfonamide Moiety
Achieving specific substitution patterns on the benzenesulfonamide ring is crucial for developing analogues of N-(triazolyl)benzenesulfonamides. The most direct and widely employed method for this purpose involves the reaction of an aminotriazole with a benzenesulfonyl chloride that already bears the desired substituents. This approach ensures that the substitution on the phenyl ring is precisely controlled by the selection of the starting sulfonyl chloride.
A common synthetic route involves the condensation of a 3-amino-1,2,4-triazole with various substituted benzenesulfonyl chlorides. nih.gov In a typical procedure, the aminotriazole and the appropriate sulfonyl chloride are stirred in a suitable solvent like acetonitrile or DMF. nih.gov This reaction proceeds to form the N-S bond, linking the two heterocyclic systems. The regioselectivity of the final product's benzenesulfonamide portion is thus predetermined by the choice of the sulfonyl chloride. For instance, reacting 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole with 4-chlorobenzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride yields the corresponding 4-chloro or 4-methyl substituted products, respectively. nih.gov
This methodology allows for the introduction of a wide range of functional groups onto the benzene (B151609) ring, as demonstrated by the synthesis of several analogues. nih.gov
Table 1: Examples of Regioselective Functionalization of the Benzenesulfonamide Moiety
| Aminotriazole Precursor | Substituted Benzenesulfonyl Chloride | Resulting Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole | 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide | 51% | nih.gov |
| 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole | 4-Methylbenzenesulfonyl chloride | 4-Methyl-N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide | 53% | nih.gov |
| 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole | Benzenesulfonyl chloride | N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide | 53% | nih.gov |
An alternative strategy for producing C4-sulfonylated triazoles involves a one-pot, three-component reaction. This method utilizes substituted sodium sulfinates, which allows for the regioselective introduction of a functionalized aryl sulfonyl group directly onto the C4 position of the triazole ring. nih.gov
Diverse Substitution Patterns on the Triazole Ring (e.g., N- and C-Substitutions)
The functionalization of the triazole ring itself, at its various nitrogen and carbon atoms, is key to creating structural diversity. Different synthetic strategies provide access to specific isomers and substitution patterns.
N-Substitutions
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.com This reaction allows for the benzenesulfonamide group to be tethered to the N-1 position of the triazole ring. The general approach involves reacting an alkyne with an organic azide. To generate N-substituted benzenesulfonamide analogues, a common precursor is 4-azidobenzenesulfonamide, which can be reacted with a variety of terminal alkynes to introduce diverse functionalities at the C-4 position of the newly formed triazole ring. nih.gov
For example, reacting 4-azidobenzenesulfonamide with ethyl 2-butynoate results in the formation of 1-[4-(aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. nih.gov This method provides a reliable pathway to N-1 arylsulfonamide substituted triazoles.
Another class of N-substituted analogues, 1-sulfonyl-1,2,3-triazoles, can be synthesized by reacting sulfonyl azides directly with alkynes in the presence of a copper(I) catalyst, which attaches the sulfonyl group to the N-1 position of the triazole. acs.org
C-Substitutions
The substitution at the carbon atoms of the triazole ring can be controlled by the choice of starting materials in several synthetic schemes.
C-Substitution in 1,2,3-Triazoles: In the context of the CuAAC reaction, the choice of the alkyne component directly dictates the substituent at the C-4 position of the 1,2,3-triazole ring. mdpi.comnih.gov A wide array of alkynes can be employed, leading to products with alkyl, aryl, and functional groups like esters or alcohols at C-4. For instance, reacting 4-azidobenzenesulfonamide with propargyl alcohol yields 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide. nih.gov Furthermore, these C-4 substituents can be chemically modified in subsequent steps to generate additional diversity. An ester group, for example, can be reduced to a primary alcohol using reagents like LiAlH₄, or converted to a carboxamide or a hydrazide. nih.gov
Table 2: Examples of C-4 and C-5 Substitution on the 1,2,3-Triazole Ring
| Synthetic Method | Key Precursors | Resulting Product | Yield (%) | Reference |
|---|---|---|---|---|
| CuAAC | 4-Azidobenzenesulfonamide + Ethyl 2-butynoate | 1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester | Not Reported | nih.gov |
| CuAAC | 4-Azidobenzenesulfonamide + 3-Butyn-2-ol | 4-(4-(1-Hydroxyethyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | Not Reported | nih.gov |
| Three-Component Reaction | Acetophenone (B1666503) + Sodium methanesulfinate (B1228633) + Phenyl azide | 1,5-Diphenyl-4-methylsulfonyl-1H-1,2,3-triazole | 85% | nih.gov |
A different approach to C-substituted triazoles yields 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. A copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides provides these structures. nih.gov In this case, the C-5 substituent is derived from the starting aromatic ketone (e.g., acetophenone provides a phenyl group at C-5), while the N-1 substituent comes from the azide. nih.gov
C-Substitution in 1,2,4-Triazoles: For analogues based on the 1,2,4-triazole scaffold, C-5 substitution is typically established during the initial ring formation. The synthesis of 3-amino-1,2,4-triazoles often involves the condensation of aminoguanidine with a carboxylic acid. The R-group of the carboxylic acid becomes the C-5 substituent of the resulting triazole ring. nih.govmdpi.com For example, using trifluoroacetic acid results in a 5-trifluoromethyl group, while using acetic acid yields a 5-methyl group. nih.gov These 5-substituted-3-amino-1,2,4-triazoles can then be reacted with benzenesulfonyl chlorides as described previously. nih.gov
Structural Characterization and Elucidation of N 2h Triazol 4 Yl Benzenesulfonamide Derivatives
Spectroscopic Methods for Molecular Structure Determination
Spectroscopic techniques are indispensable for probing the molecular framework, identifying functional groups, and confirming the identity of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of N-(2H-triazol-4-yl)benzenesulfonamide derivatives by providing detailed information about the chemical environment of individual atoms.
¹H-NMR spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. In derivatives of this compound, characteristic signals are observed for the aromatic protons of the benzenesulfonamide (B165840) ring, the triazole ring proton, and the sulfonamide N-H proton. For the parent benzenesulfonamide, aromatic protons typically appear in the range of 7.47-7.85 ppm, while the sulfonamide (SO₂NH₂) protons are observed as a broad singlet around 7.37 ppm in DMSO-d₆. chemicalbook.com In more complex derivatives, such as those containing additional substituted phenyl rings or alkyl groups, the ¹H-NMR spectra show corresponding signals. For instance, in a series of 1,2,3-triazolyl-benzenesulfonamides, the sulfonamide NH₂ protons were found at approximately 7.60 ppm, and the aromatic protons of the benzenesulfonamide ring were seen between 7.80 and 8.05 ppm. nih.gov The proton on the triazole ring typically resonates as a singlet at a downfield chemical shift, often above 8.0 ppm. nih.gov
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectra of this compound derivatives show distinct signals for the aromatic carbons of the benzene (B151609) ring and the carbons of the triazole ring. In one study, the carbon atoms of the benzenesulfonamide moiety appeared in the range of 126.5 to 144.3 ppm. nih.gov The chemical shifts of the triazole ring carbons are sensitive to the substituents attached to the ring. mdpi.com
¹⁹F-NMR spectroscopy is utilized when fluorine atoms are incorporated into the derivatives, for example, as substituents on the phenyl ring. This technique is highly sensitive and provides clear signals for each unique fluorine environment, aiding in structural confirmation.
The combination of these NMR techniques, often supplemented by two-dimensional NMR experiments (like COSY, HSQC, and HMBC), allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity and constitution of the synthesized molecules. mdpi.commdpi.comnih.gov
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Benzenesulfonamide Triazole Derivative
| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
| Triazole-CH | 8.56 (s, 1H) | 151.3, 145.7 |
| Benzenesulfonamide Ar-H | 8.05 (d, 2H), 7.87 (d, 2H) | 144.3, 141.1, 127.8 (2C), 126.5 (2C) |
| Sulfonamide-NH₂ | 7.58 (s, 2H) | - |
| Substituted Ar-H | 7.48 (d, 2H), 7.42 (t, 2H) | 138.6 (2C), 136.9, 133.7 (2C), 133.4, 132.1 (2C), 130.5 |
| Methylene (-CH₂-) | 5.34 (s, 2H) | 67.6 |
| Methyl (-CH₃) | 2.50 (s, 3H), 2.36 (s, 3H), 2.14 (s, 3H) | 58.1, 13.5, 11.1 |
| Data synthesized from a representative compound (7c) reported in literature. nih.gov Solvent: DMSO-d₆. |
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the IR spectrum provides clear evidence for the key structural components.
The most characteristic absorption bands include:
N-H Stretching: The sulfonamide group (SO₂NH) exhibits N-H stretching vibrations, which typically appear as one or two bands in the region of 3200-3400 cm⁻¹. For example, in some benzenesulfonamide-triazole compounds, these bands were observed between 3157 and 3325 cm⁻¹. nih.gov
S=O Stretching: The sulfonyl group (SO₂) is readily identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These bands are typically found in the ranges of 1300-1370 cm⁻¹ and 1120-1180 cm⁻¹, respectively. nih.govresearchgate.net In one study, these were specifically assigned at 1344 and 1165 cm⁻¹. nih.gov
Aromatic C-H and C=C Stretching: The benzene and triazole rings show aromatic C-H stretching vibrations typically above 3000 cm⁻¹ (e.g., 3032 cm⁻¹) and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov
C=N and N=N Stretching: The triazole ring also gives rise to C=N and N=N stretching vibrations, which can be observed in the fingerprint region of the spectrum, often around 1596 cm⁻¹. nih.gov
S-N Stretching: The stretching vibration for the sulfur-nitrogen bond in sulfonamides is found in the 950-866 cm⁻¹ range. researchgate.net
These characteristic absorption frequencies allow for rapid confirmation of the presence of the essential sulfonamide and triazole functionalities within the molecule. chemicalbook.comnist.govresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Example (cm⁻¹) |
| Sulfonamide (N-H) | Stretching | 3200 - 3400 | 3157 - 3319 nih.gov |
| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1370 | 1344 nih.gov |
| Sulfonyl (S=O) | Symmetric Stretching | 1120 - 1180 | 1165 nih.gov |
| Aromatic (C-H) | Stretching | 3000 - 3100 | 3032 nih.gov |
| Aromatic/Heteroaromatic (C=C, C=N) | Ring Stretching | 1400 - 1600 | 1498, 1596 nih.gov |
| Sulfonamide (S-N) | Stretching | 860 - 950 | ~905 researchgate.net |
| Data compiled from multiple sources. nih.govresearchgate.net |
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and deduce the structure of this compound derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound.
In typical analyses using electrospray ionization (ESI), the molecules are often observed as protonated molecular ions, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion is compared to the calculated value for the expected chemical formula, with a close match confirming the identity of the synthesized compound. For instance, a derivative with the formula C₂₀H₁₉FN₈O₃S was calculated to have an [M+H]⁺ of 471.1353 and was found experimentally at 471.1374, confirming its composition. nih.gov
Tandem mass spectrometry (MS/MS) experiments provide insight into the molecular structure through controlled fragmentation. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the cleavage of bonds adjacent to the heterocyclic ring. zsmu.edu.uaresearchgate.net Common fragmentation pathways for triazolylthioacetate derivatives include the initial loss of a water molecule from a carboxylic acid group, followed by the loss of the carboxyl group itself. zsmu.edu.ua Further dissociation can occur at the bond between a sulfur atom and an acetic residue or the bond between the sulfur and the triazole ring carbon. zsmu.edu.ua For benzenesulfonamide-containing structures, cleavage between the benzene ring and the sulfonyl group, or loss of SO₂, are also common fragmentation patterns. Analyzing these fragmentation patterns helps to piece together the different structural units of the molecule, further confirming its proposed structure.
Table 3: Example of High-Resolution Mass Spectrometry Data for a Benzenesulfonamide Triazole Derivative
| Compound Formula | Ion Type | Calculated m/z | Found m/z |
| C₂₁H₂₂N₈O₃S | [M+H]⁺ | 467.1608 | 467.1633 |
| C₂₁H₂₂N₈O₃S | [M+H]⁺ | 467.1609 | 467.1596 |
| C₂₀H₁₉FN₈O₃S | [M+H]⁺ | 471.1353 | 471.1374 |
| Data represents different derivatives from the same study. nih.gov |
Solid-State Structural Analysis
While spectroscopic methods reveal the molecular structure in solution, solid-state analysis provides precise information on the arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous confirmation of the molecular structure, including the connectivity of atoms, bond lengths, bond angles, and torsional angles.
For derivatives of this compound, X-ray analysis confirms the planarity of the aromatic and heterocyclic rings and establishes their relative orientations. In a related triazolo-thiadiazole structure, the triazole ring was found to be twisted relative to the plane of an adjacent phenyl ring. uzh.ch In another example of a triazole derivative, the naphthalene (B1677914) system was nearly planar and formed a dihedral angle of 67.1(2)° with the triazole ring. mdpi.com
The analysis also reveals precise bond distances and angles. For instance, in one crystal structure, the P–O bond distances in a phosphate (B84403) group attached to a triazole were found to be between 1.453(2) Å and 1.551(2) Å. mdpi.com Such data is invaluable for validating theoretical models and understanding the electronic and steric effects of different substituents on the molecular geometry. researchgate.net
The data from X-ray crystallography also allows for a detailed analysis of the supramolecular assembly, revealing how molecules pack together in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions.
For this compound derivatives, key interactions include:
Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). These groups frequently form strong N-H···O or N-H···N hydrogen bonds, linking molecules into chains, ribbons, or more complex three-dimensional networks. uzh.chresearchgate.net In one structure, N-H···O and N-H···N interactions were observed to connect molecules into ribbons. researchgate.net
π-π Stacking: The aromatic benzenesulfonamide ring and the triazole ring can engage in π-π stacking interactions, where the planes of the rings are arranged in a parallel or offset fashion. These interactions are crucial for stabilizing the crystal packing. uzh.ch
C-H···π Interactions: Hydrogen atoms attached to carbon can act as weak hydrogen bond donors to the electron-rich π-systems of the aromatic rings. uzh.chmdpi.com
Other Weak Interactions: Depending on the substituents, other interactions such as C-H···N, C-H···O, and halogen bonds (e.g., C-Cl···N) can also play a significant role in dictating the crystal architecture. uzh.ch
Computational and Mechanistic Investigations of N 2h Triazol 4 Yl Benzenesulfonamide Interactions
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to its target protein.
Molecular docking studies on derivatives of N-(2H-triazol-4-yl)benzenesulfonamide have been instrumental in predicting their binding affinities and elucidating their binding modes within the active sites of various protein targets, particularly human carbonic anhydrase (hCA) isoforms. These isoforms, such as hCA I, II, IX, and XII, are significant targets in cancer therapy. nih.govrsc.org
The benzenesulfonamide (B165840) group is a critical zinc-binding group, which typically anchors the ligand to the zinc ion in the active site of carbonic anhydrases. The triazole moiety and its substituents then extend into the active site cavity, forming various interactions with surrounding amino acid residues, which dictates the compound's affinity and selectivity. nih.gov
For instance, a series of 1,2,3-triazole benzenesulfonamide derivatives were designed and docked into the active sites of hCA IX and XII. nih.gov The studies predicted that these compounds would have good binding affinities, with some derivatives showing predicted pKi values greater than 9 and 10. nih.gov In another study, docking of dual triazole-containing benzenesulfonamides into hCA isoforms revealed a range of binding affinities, with some compounds showing high potency. nih.gov For example, compound 7a (4-[5-Methyl-4-(1-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]imino}ethyl)-1H-1,2,3-triazol-1-yl]benzenesulfonamide) and compound 7d (4-{4-[1-({[1-(4-Hydroxyphenyl)-1H-1,2,3-triazol-4-yl]methoxy}imino)ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}benzenesulfonamide) displayed potent inhibition against various hCA isoforms. nih.govrsc.org
The predicted binding energies for a selection of triazole benzenesulfonamide derivatives against hCA IX (PDB ID: 5FL4) highlight the favorable interactions.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Derivative 1 | hCA IX | -8.1 |
| Derivative 2 | hCA IX | -8.2 |
| Derivative 20 | hCA IX | -8.1 |
| Derivative 24 | hCA IX | -8.3 |
| Derivative 27 | hCA IX | -9.2 |
| SLC-0111 (Reference) | hCA IX | -7.9 |
A key outcome of molecular docking is the identification of specific amino acid residues that are crucial for the binding of a ligand. For triazole benzenesulfonamide derivatives, interactions with residues in both the hydrophilic and hydrophobic regions of the enzyme's active site are important for affinity and selectivity. nih.gov
In studies involving hCA IX, the sulfonamide moiety's nitrogen atom is often observed to form a crucial bond with the catalytic zinc ion. rsc.org Beyond this primary interaction, various other residues play significant roles:
Hydrogen Bonds: Residues like Thr200, Thr201, His68, Gln92, and Asn66 are frequently involved in forming hydrogen bonds with the ligand. rsc.orgnih.gov For example, the nitrogen on the triazole ring of one derivative was shown to interact with His68 and Gln71 through hydrogen bonding. nih.gov
Pi-Pi Stacking and Hydrophobic Interactions: Aromatic rings in the ligand, such as the benzenesulfonamide phenyl ring or substituents on the triazole, engage in pi-pi stacking or hydrophobic interactions with residues like Val130 and Leu91. nih.gov In one case, the naphthalen-1-yl group on a triazole ring interacted with Gln92 and Val130 via pi-pi stacking. nih.gov
These interactions are critical for the stable binding and orientation of the inhibitor within the active site.
| Compound Derivative | Interacting Amino Acid Residues | Interaction Type | Target Protein |
|---|---|---|---|
| Derivative 20 | Thr200, Thr201, His68, Gln92, Asp131 | Hydrogen Bond | hCA IX |
| Derivative 20 | Gln92, Val130 | Pi-Pi Stacking | hCA IX |
| Derivative 27 | Gln92, Thr200, Asn66, His68 | Hydrophobic & Hydrophilic | hCA IX |
| SLC-0111 | Val130, Leu91 | Pi-bonds | hCA IX |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, offering insights into its stability and conformational changes over time, which complements the static view provided by molecular docking.
MD simulations have been performed on complexes of triazole benzenesulfonamide derivatives with target proteins like hCA IX to validate the stability of the docked poses. nih.gov These simulations, often run for periods such as 100 nanoseconds, help in assessing the dynamic behavior of the ligand within the active site. rsc.orgnih.gov
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound.
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, helping to identify which parts of the protein are interacting most significantly with the ligand.
Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein accessible to the solvent, providing information on how the ligand's binding might alter the protein's exposure to its environment.
In a study of a potent triazole benzenesulfonamide derivative (compound 27), MD simulations confirmed its stable binding within the hCA IX active site, showing stable RMSD, RMSF, and RoG values over the course of the simulation. rsc.orgnih.gov The analysis also confirmed the persistence of crucial hydrogen bonds and hydrophobic interactions, affirming the stability predicted by docking studies. rsc.orgnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These properties are fundamental to understanding a molecule's reactivity and its potential for non-covalent interactions.
For triazole-based compounds, quantum chemical calculations provide insights into their electronic characteristics. epstem.net The 1,2,3-triazole ring is known for its moderate dipole character and its ability to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its role as a pharmacophore. nih.gov
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly informative.
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Prediction of Reactivity and Aromaticity Profiles
Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and, consequently, the reactivity and aromaticity of this compound. While direct computational data for this specific molecule is not extensively published, analysis of structurally similar compounds allows for a reliable prediction of its chemical behavior.
The reactivity of a molecule is intrinsically linked to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
For a closely related compound, 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl)benzenesulfonamide, DFT calculations have determined the HOMO-LUMO energy gap to be 4.71 eV. electrochemsci.org This relatively large energy gap suggests that this compound is likely to be a stable molecule with moderate reactivity. electrochemsci.org Further DFT studies on other substituted 1,2,4-triazole (B32235) derivatives have reported HOMO-LUMO energy gaps ranging from 4.618 eV to 5.637 eV, reinforcing the expectation of high stability for this class of compounds. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in the table below. These descriptors offer a quantitative measure of the molecule's reactivity.
Table 1: Predicted Global Reactivity Descriptors for this compound and a Related Compound
| Descriptor | Formula | Predicted Value for a Related Triazol-Benzenesulfonamide electrochemsci.org | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | - | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | - | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I+A)/2 | - | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η = (I-A)/2 | 2.36 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1/(2η) | 0.42 eV⁻¹ | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ²/(2η) | - | A measure of the energy lowering of a system when it accepts electrons. |
The aromaticity of the two ring systems in this compound—the benzene (B151609) ring and the triazole ring—is another key feature influencing its properties. Aromaticity can be quantified using various computational indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a common geometry-based method. The HOMA index ranges from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating antiaromaticity. nih.govnih.gov
In Silico ADME Prediction and Drug-Likeness Assessment Methodologies
In the early stages of drug discovery, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its "drug-likeness." These in silico assessments help to identify candidates with a higher probability of success in later-stage clinical trials. For this compound, we can predict these properties based on studies of analogous sulfonamide-triazole hybrids. nih.govmdpi.comnih.gov
A primary tool for assessing drug-likeness is Lipinski's Rule of Five. mdpi.com This rule outlines physicochemical properties that are common among orally active drugs. A compound is considered to have good oral bioavailability if it violates no more than one of the following criteria:
Molecular weight (MW) ≤ 500 g/mol
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Computational tools can quickly calculate these parameters for a given structure. For this compound and similar compounds, these predictions are crucial for initial screening.
Table 2: Predicted Physicochemical and ADME Properties for this compound and Related Hybrids
| Property | Predicted Value for this compound (Approx.) | Guideline/Rule | Reference for Methodology |
| Molecular Weight (MW) | ~224.24 g/mol | ≤ 500 g/mol (Lipinski) | mdpi.com |
| logP (Lipophilicity) | ~0.5 - 1.5 | ≤ 5 (Lipinski) | mdpi.com |
| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 (Lipinski) | mdpi.com |
| Hydrogen Bond Acceptors (HBA) | 5 | ≤ 10 (Lipinski) | mdpi.com |
| Topological Polar Surface Area (TPSA) | ~90-100 Ų | ≤ 140 Ų (for good cell permeability) | stifar-riau.ac.id |
| Number of Rotatable Bonds | 2 | ≤ 10 (for good oral bioavailability) | mdpi.com |
| Lipinski's Rule of Five Violations | 0 | ≤ 1 | mdpi.comnih.gov |
| Bioavailability Score | ~0.55 | Higher value indicates better probability of good oral bioavailability | nih.gov |
Based on these predictions, this compound is expected to fully comply with Lipinski's Rule of Five, suggesting it has a high potential for good oral bioavailability. nih.govnih.gov Its predicted molecular weight is well below the 500 g/mol threshold, and the numbers of hydrogen bond donors and acceptors are within the acceptable ranges. The predicted logP value indicates a balanced lipophilicity, which is important for both solubility in aqueous environments and permeation across lipid membranes.
The Topological Polar Surface Area (TPSA) is another important predictor of drug absorption. For a compound to readily cross cell membranes, a TPSA of less than 140 Ų is generally preferred. The predicted TPSA for this compound falls comfortably within this range. Furthermore, a low number of rotatable bonds is associated with better oral bioavailability, and the rigid structure of this compound, with only two rotatable bonds, is favorable in this regard.
Structure Activity Relationship Sar Studies of N 2h Triazol 4 Yl Benzenesulfonamide Derivatives
Impact of Substituent Position and Electronic Nature on Biological Activity
The biological activity of N-(2H-triazol-4-yl)benzenesulfonamide derivatives is profoundly influenced by the nature and position of substituents on both the benzenesulfonamide (B165840) and triazole rings. Research has demonstrated that modifications to these positions can dramatically alter potency and selectivity.
Detailed SAR studies on a series of triazole benzenesulfonamide derivatives have shown that both the electronic properties and the steric bulk of substituents are key determinants of activity. For instance, in studies of carbonic anhydrase inhibitors, substituting bulkier groups at various positions on the triazole ring generally leads to a decrease in bioactivity. The position of a substituent on a heterocyclic ring attached to the triazole is also crucial; an N-pyridyl-3-yl group at the R² position conferred better-predicted activity compared to its ortho (N-pyridyl-2-yl) or para (N-pyridyl-4-yl) counterparts. nih.gov This suggests that the specific placement of the nitrogen atom in the pyridine (B92270) ring is critical for optimal interaction with the biological target.
Furthermore, the nature of the substituent on the benzenesulfonamide ring plays a significant role. A 4-methylphenyl group at the R¹ position, combined with an N-piperidin-4-yl group at the R² position on the triazole, resulted in high predicted activity. nih.gov In contrast, introducing other groups such as fluorophenyl, naphthyl, or methoxy (B1213986) phenyl at the R¹ position led to diminished activity. nih.gov This indicates a preference for smaller, less bulky, or specific electronic profiles at this position. In other studies involving 1,2,4-triazole (B32235) derivatives, the presence of a phenyl ring at the N-4 position of the triazole was found to be more favorable for antibacterial activity than alkyl or alkene groups. researchgate.net
The electronic nature of the substituent is a recurring theme in SAR studies. For a series of 1,2,4-triazole derivatives linked to ciprofloxacin, a hydroxyphenyl fragment at the C-3 position of the triazole ring was identified as the most favorable for antibacterial effect. researchgate.net Similarly, in another series, a 4-methoxy phenyl group at the 5-position of the triazole ring was preferred over a 4-methyl group for antimicrobial activity. mdpi.com
Interactive Table: SAR of this compound Derivatives nih.gov
| R¹ Substituent (Benzenesulfonamide) | R² Substituent (Triazole) | Predicted Bioactivity (pKi) |
| Phenyl | N-pyridyl-3-yl | 9.13 |
| Phenyl | N-pyridyl-2-yl | Lower Activity |
| Phenyl | N-pyridyl-4-yl | Lower Activity |
| 4-Methylphenyl | N-piperidin-4-yl | 9.65 |
| Fluorophenyl | N-piperidin-4-yl | Lower Activity |
| Naphthyl | N-piperidin-4-yl | Lower Activity |
| Methoxy phenyl | N-piperidin-4-yl | Lower Activity |
Role of Triazole Ring Isomerism (e.g., 1,2,3-triazole vs. 1,2,4-triazole) on Activity Profiles
1,2,3-Triazoles , often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), typically provide a rigid, planar, and stable scaffold. nih.govmdpi.com This rigidity can be advantageous in locking the molecule into a specific, biologically active conformation. The 1,4-disubstituted 1,2,3-triazole ring is frequently used as a linker or a key pharmacophore element that can form hydrogen bonds and participate in hydrophobic interactions. nih.gov Its moderate dipole character contributes to its ability to mimic other functional groups and interact favorably with biological targets. nih.gov Studies on benzenesulfonamides incorporating a 1,2,3-triazole moiety have demonstrated their potential as selective carbonic anhydrase inhibitors and anticancer agents. nih.govnih.gov
1,2,4-Triazoles represent another crucial isomeric scaffold in medicinal chemistry, known for a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. researchgate.netmdpi.comzsmu.edu.ua Unlike the common 1,4-disubstitution pattern in click chemistry-derived 1,2,3-triazoles, the 1,2,4-triazole ring offers different substitution patterns and electronic properties. The 1,2,4-triazole ring can exist in 1H and 4H tautomeric forms, adding another layer of complexity and potential for interaction. researchgate.net A vast number of studies have explored derivatives of 1,2,4-triazole-benzenesulfonamides, demonstrating their potent antimicrobial and antioxidant activities. researchgate.net The nitrogen atoms in the 1,2,4-triazole ring can act as crucial binding points, contributing to the molecule's affinity for its target. nih.gov
The choice between a 1,2,3- and a 1,2,4-triazole core can thus lead to compounds with distinct activity profiles, driven by differences in their geometry, stability, and interaction capabilities. While 1,2,3-triazoles are often valued for their role as stable and rigid linkers, 1,2,4-triazoles are widely explored for the diverse biological activities inherent to the ring system itself. researchgate.net
Influence of Linker Group Chemistry Between Triazole and Benzenesulfonamide Moieties
The linker connecting the triazole and benzenesulfonamide moieties, or a linker extending from the triazole to another functional group, is not merely a spacer but an active contributor to the SAR. Its length, flexibility, and chemical nature can significantly modulate the compound's biological properties.
The composition of the linker can directly impact bioactivity. For example, a methyl carboxamide linker attached to the triazole ring was found to enhance the predicted bioactivity of certain carbonic anhydrase inhibitors. nih.gov Conversely, simply increasing the length of an alkyl chain linker between the triazole ring and a terminal heterocyclic group was shown to decrease activity, suggesting an optimal distance and conformation are required for target engagement. nih.gov
The introduction of specific functionalities into the linker can also confer desirable properties. A 1,2,3-triazolyloxime moiety used as a linker was found to enhance the flexibility and hydrophilicity of the molecule. nih.gov This modification improved selectivity for certain carbonic anhydrase isoforms by facilitating interactions with the hydrophilic region of the enzyme's active site. nih.gov The use of an amide-triazole linker has also been explored, with studies showing that the hydrophobic or hydrophilic nature of the scaffold to which it is attached can influence the diffusion coefficient of the molecule. uomustansiriyah.edu.iq
In some designs, the triazole ring itself is part of the linker system. Replacing an isoxazole (B147169) linker with a triazole ring proved to be an advantageous strategy in the design of some highly effective carbonic anhydrase inhibitors. mdpi.com This highlights that the "linker" can possess intrinsic pharmacophoric features that are essential for activity.
Stereochemical Considerations in Modulating Structure-Activity Relationships
Stereochemistry introduces a three-dimensional complexity to drug design that can be critical for biological activity. The spatial arrangement of atoms can dictate how a molecule fits into a binding site, making the difference between a potent drug and an inactive compound.
The introduction of chiral centers into N-triazolyl-benzenesulfonamide derivatives has been shown to have a profound impact on their biological activity. A compelling example is seen in a series of chiral 1,2,4-triazole-3-thiones bearing a benzenesulfonamide moiety. Enantiopure compounds derived from D-phenylalanine, possessing an (R)-configuration, emerged as potent inhibitors of the influenza A H1N1 subtype. nih.gov Remarkably, their corresponding (S)-enantiomers, derived from L-phenylalanine, were completely inactive, demonstrating absolute stereoselectivity in their antiviral action. nih.gov
This stereodependence is often due to specific interactions with the chiral environment of the biological target, such as an enzyme's active site. Molecular dynamics simulations of other triazole-containing inhibitors have shown that they can exist in different conformational forms, leading to different binding modes, which underscores the importance of 3D structure. acs.org
Recent advances have even explored the creation of a chiral center at the sulfur atom of the sulfonamide group (in related sulfonimidoyl fluorides). mdpi.com In these cases, the (R)- and (S)-enantiomers exhibited different covalent reaction rates with proteins, highlighting that stereochemistry at the core scaffold can directly control reactivity and biological effect. mdpi.com The stereoselective synthesis of glycoside derivatives of triazoles further emphasizes the importance of controlling the 3D arrangement of substituents, as different stereoisomers can have varied biological fates and activities. Therefore, the consideration and control of stereochemistry are crucial for the rational design of potent and selective this compound-based therapeutic agents.
Mechanistic Insights into Biological Activities of N 2h Triazol 4 Yl Benzenesulfonamide Analogues
The molecular framework combining a benzenesulfonamide (B165840) group with a triazole ring has been a fertile ground for the development of potent and selective enzyme inhibitors. The inherent chemical properties of these two moieties allow for targeted interactions with various enzyme active sites, leading to a broad spectrum of biological activities. The sulfonamide group is a classic zinc-binding group, while the triazole ring serves as a versatile scaffold that can be functionalized to achieve specific binding interactions and optimize pharmacokinetic properties. nih.govresearchgate.net This section delves into the specific mechanisms by which analogues of N-(2H-triazol-4-yl)benzenesulfonamide exert their inhibitory effects on several key enzymes.
Carbonic Anhydrase (CA) Isoforms Inhibition (e.g., hCA I, II, IV, IX, XII)
Analogues of this compound are significant inhibitors of human carbonic anhydrase (hCA) isoforms. The primary mechanism of action relies on the benzenesulfonamide moiety, a well-established zinc-binding group that coordinates to the Zn(II) ion in the enzyme's active site. nih.govresearchgate.net This interaction displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.
The triazole portion of the molecule plays a crucial role in orienting the compound within the active site and establishing further interactions that determine isoform selectivity. nih.gov By modifying the substituents on the triazole ring, researchers can create additional hydrogen bonds or hydrophobic interactions with amino acid residues lining the active site cavity. nih.gov This strategy has been particularly effective in designing inhibitors that selectively target the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. nih.govnih.govnih.gov For instance, some series of 1,2,3-triazole benzenesulfonamides show moderate inhibitory effects against hCA IX and XII while demonstrating higher potency and selectivity against hCA I and II. nih.gov In other cases, compounds were found to be potent, low nanomolar inhibitors of the cancer-related hCA IX and XII isoforms while being selective against hCA I. researchgate.net Specifically, studies on 4- and 3-(5-aryl-(4-phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamides revealed potent inhibition of hCA IX, with Kᵢ values ranging from 16.4 to 66.0 nM. nih.gov
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile | Reference |
|---|---|---|---|---|
| 1,2,3-Triazolyl-benzenesulfonamides (general) | hCA IX & XII | Nanomolar range | Often selective over hCA I and II | nih.govresearchgate.net |
| 4-(5-aryl-(4-phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamides | hCA IX | 16.4 - 66.0 nM | Good inhibition against hCA IX, variable against other isoforms | nih.gov |
| 3-(5-aryl-(4-phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamides | hCA IX | 16.4 - 66.0 nM | Weakly inhibited hCA I and IV | nih.gov |
| N-phenyl substituted 1,2,4-triazoles | hCA IX & XII | Generally more effective than N-unsubstituted analogues | Higher potency towards hCA XII than hCA IX | nih.gov |
| Compound 7d (4-hydroxyphenyl derivative) | hCA I | 47.1 nM | Potent and selective against cytosolic isoforms | nih.gov |
| Compound 7a (phenyl derivative) | hCA II | 35.9 nM | Potent and selective against cytosolic isoforms | nih.gov |
Dihydropteroate Synthase (DHPS) Inhibition
Information regarding the specific inhibition of Dihydropteroate Synthase (DHPS) by this compound analogues is not available in the provided search results. While benzenesulfonamides are historically known as a class of compounds that inhibit DHPS by acting as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA), specific studies detailing the mechanistic insights for triazole-containing variants could not be retrieved.
Lanosterol (B1674476) 14α-demethylase Inhibition
The azole moiety, including the triazole ring, is the cornerstone of the mechanism for inhibiting lanosterol 14α-demethylase (also known as CYP51), a critical cytochrome P450 enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov The primary inhibitory action occurs when a nitrogen atom from the triazole ring coordinates to the heme iron atom located deep within the enzyme's active site. nih.govpibb.ac.cn This binding event prevents the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in producing ergosterol, the main sterol component of fungal cell membranes. nih.govnih.gov
The rest of the molecule, including the benzenesulfonamide portion and other substituents, contributes significantly to the binding affinity and specificity. These groups engage in additional hydrophobic and, in some cases, water-mediated hydrogen bond interactions with amino acid residues in the substrate entry channel and the broader active site pocket. nih.govresearchgate.net This dual interaction—heme coordination by the triazole and supplementary interactions from the rest of the scaffold—underpins the potent antifungal activity of these compounds. nih.gov For example, a study of N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide (12c) showed it to be a potent inhibitor with an IC₅₀ value of 0.33 µM against Candida albicans CYP51. cardiff.ac.ukresearchgate.net
| Compound | Target Organism | Inhibition (IC₅₀) | Binding Affinity (Kᵈ) | Reference |
|---|---|---|---|---|
| Compound 12c | Candida albicans | 0.33 µM | 43 ± 18 nM | cardiff.ac.ukresearchgate.net |
| Fluconazole (B54011) (Reference) | Candida albicans | 0.31 µM | 41 ± 13 nM | cardiff.ac.uk |
| Posaconazole (Reference) | Candida albicans | 0.2 µM | 43 ± 11 nM | cardiff.ac.uk |
Monoamine Oxidase (MAO) Isoform Selective Inhibition (e.g., MAO-A, MAO-B)
Benzenesulfonamide derivatives incorporating a heterocyclic ring, such as a triazole or thiazole, have emerged as potent and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. preprints.orgnih.gov MAO enzymes are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters. nih.gov Selective inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.gov
The mechanism of inhibition involves the specific binding of the analogue within the active site of the MAO isoforms. The difference in the active site structures of MAO-A and MAO-B—the latter possessing a larger substrate cavity with an additional entrance cavity—allows for the design of isoform-selective inhibitors. preprints.org Studies on 1,3-thiazolylbenzenesulfonamides, which are structurally related to triazole analogues, show that these compounds are specific inhibitors of human MAO-B. preprints.org Molecular docking has shown that the sulfonamide group binds and interacts with residues within the substrate cavity. mdpi.comresearchgate.net Many triazole and thiazole-benzenesulfonamide derivatives exhibit weak or no inhibition of MAO-A while potently inhibiting MAO-B, with some compounds displaying IC₅₀ values in the low micromolar or even nanomolar range. preprints.orgnih.gov For example, the compound 4-(2-methyloxazol-4-yl)benzenesulfonamide inhibited MAO-B with an IC₅₀ value of 3.47 µM, while its inhibition of MAO-A was significantly weaker at 43.3 µM. mdpi.com
| Compound Type/Name | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity | Reference |
|---|---|---|---|---|
| 1,3-Thiazolylbenzenesulfonamide (3a) | 11.9 | >100 | Selective for MAO-A (weakly) | preprints.org |
| 1,3-Thiazolylbenzenesulfonamide (3j) | >100 | 0.103 | Highly selective for MAO-B | preprints.org |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 43.3 | 3.47 | Selective for MAO-B | mdpi.compreprints.org |
| Triazolothiadiazole derivative (42e) | >64 | 2.51 | >25-fold selective for MAO-B | nih.gov |
| Triazolothiadiazole derivative (42h) | >80 | 2.81 | >28-fold selective for MAO-B | nih.gov |
Mushroom Tyrosinase Inhibition Kinetics and Mechanism
Analogues featuring a 1,2,4-triazole (B32235) scaffold have demonstrated potent inhibitory activity against mushroom tyrosinase, a key copper-containing enzyme in the melanogenesis pathway that catalyzes the oxidation of phenols. nih.govmdpi.comcore.ac.uk The inhibition of tyrosinase is a target for developing agents to treat hyperpigmentation disorders. mdpi.com
Kinetic studies are crucial for elucidating the precise mechanism of inhibition. For various triazole derivatives, the mechanism has been identified as competitive or mixed-type inhibition. nih.govnih.govresearchgate.net A competitive inhibitor binds to the free enzyme, competing with the substrate (like L-DOPA), often interacting with key residues in the active site. researchgate.net For example, kinetic analysis of one potent 1,2,4-triazole analogue revealed it to be a competitive inhibitor. researchgate.net Molecular docking studies support this by showing that these inhibitors can fit into the active site, where they interact with critical histidine residues that coordinate the binuclear copper ions essential for catalysis. researchgate.net Some triazole analogues have shown remarkably high potency, with IC₅₀ values in the nanomolar range, far exceeding that of the standard inhibitor, kojic acid. nih.govmdpi.com For instance, one derivative, compound 9k, exhibited an IC₅₀ of 0.0048 µM, thousands of times more active than kojic acid. nih.gov
| Compound | IC₅₀ (µM) | Inhibition Type | Key Finding | Reference |
|---|---|---|---|---|
| Compound 9k (1,2,4-triazole derivative) | 0.0048 ± 0.0016 | Not specified, but potent | ~3500 times more active than kojic acid | nih.gov |
| Compound 9h (1,2,4-triazole derivative) | 0.098 ± 0.009 | Not specified, but potent | Significantly more potent than kojic acid | mdpi.com |
| Compound 7o (N-phenylacetamide derivative) | Not specified | Competitive | ~45-fold more potent than kojic acid | researchgate.net |
| Kojic Acid (Standard) | 16.832 ± 1.16 | Mixed-competitive | Standard reference inhibitor | nih.govmdpi.combrieflands.com |
SARS-CoV-2 Main Protease (Mpro) Inhibition
The SARS-CoV-2 main protease (Mpro or 3CLpro) is a cysteine protease that is indispensable for viral replication, making it a prime target for antiviral drug development. nih.gov The enzyme's active site contains a catalytic dyad of cysteine (Cys145) and histidine (His41). nih.gov Triazole-based compounds, including those linked to a benzenesulfonamide or other scaffolds, have been investigated as Mpro inhibitors. nih.govsemanticscholar.org
The mechanism of inhibition can be either non-covalent or covalent. Docking studies and in vitro assays have shown that these hybrid molecules can fit into the active site of Mpro, establishing multiple key interactions. nih.govsemanticscholar.org These often include hydrogen bonds with residues such as Glu166 and Gln189, and arene-arene or hydrophobic interactions with the catalytic His41 and other residues like Asn142. nih.govresearchgate.netmdpi.com The triazole ring itself can participate in these crucial binding interactions. mdpi.com Several pyrazolone-1,2,3-triazole hybrids have demonstrated potent inhibition of Mpro, with some compounds exhibiting IC₅₀ values in the low micromolar range, stronger than reference inhibitors. mdpi.com For example, compound 6i, an amide-linked pyrazolone-triazole hybrid, was a potent inhibitor with an IC₅₀ value of 3.16 µM. mdpi.com
| Compound | Scaffold Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 6h | Pyrazolone-triazole | 5.08 | mdpi.com |
| Compound 6i | Pyrazolone-triazole (amide linker) | 3.16 | mdpi.com |
| Compound 6q | Pyrazolone-triazole (amide linker) | 7.55 | mdpi.com |
| Compound 20 | N-(substituted-thiazol-2-yl)cinnamamide | 14.7 | nih.govresearchgate.net |
| GC-376 (Reference) | Antiviral Agent | 12.85 | mdpi.com |
Cathepsin B Inhibition
Cathepsin B is a lysosomal cysteine protease that plays a role in various physiological processes, including protein turnover and apoptosis. rsc.org However, its overexpression and altered localization are implicated in pathological conditions such as cancer, where it facilitates tumor invasion and metastasis. rsc.org This makes Cathepsin B a compelling target for anticancer drug development. rsc.org
Several studies have reported that benzenesulfonamide derivatives incorporating triazole rings can act as inhibitors of Cathepsin B. medchemexpress.comnih.gov A series of benzenesulfonamides functionalized with triazolyl-linked pyrazoles were found to exhibit potent Cathepsin B inhibition at a concentration of 10⁻⁷ M. medchemexpress.comnih.gov Within this series, carboxamide derivatives generally showed higher percentage inhibition compared to the corresponding ester and carboxylic acid derivatives. medchemexpress.com
The pursuit of multi-target inhibitors has led to the design of compounds that can concurrently inhibit both Cathepsin B and other cancer-related enzymes like carbonic anhydrases. nih.gov This dual-inhibition approach is a promising strategy in cancer therapy. nih.govnih.gov For example, novel 1,2,4-triazoles were synthesized and showed effective inhibition against tumor-associated carbonic anhydrase isoforms as well as ancillary activity against Cathepsin B. nih.gov Similarly, benzenesulfonamide hybrids containing both 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties have been developed as Cathepsin B inhibitors. nih.gov These findings underscore the potential of the triazole-benzenesulfonamide scaffold in designing effective enzyme inhibitors for therapeutic use.
Interactions with Key Cellular Macromolecules and Pathways
DNA Binding and Intercalation Mechanisms
The ability of small molecules to interact with DNA is a cornerstone of many therapeutic strategies, particularly in cancer chemotherapy. The triazole moiety is known to associate with biological targets like DNA through hydrogen bonds and other noncovalent interactions. rsc.org While research specifically detailing the DNA binding of this compound is limited, studies on related triazole-containing hybrids provide significant insights into their potential mechanisms.
Inhibition of Tubulin Polymerization and Microtubule Dynamics
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are essential for various cellular functions, including cell division, migration, and intracellular transport. Their critical role in mitosis makes them an established and highly attractive target for anticancer agents. Drugs that interfere with microtubule dynamics, either by inhibiting polymerization (destabilizing agents) or preventing depolymerization (stabilizing agents), can lead to cell-cycle arrest, typically in the G2/M phase, and ultimately induce apoptosis.
A number of N-substituted 1,2,4-triazole analogues have been rationally designed and identified as potent inhibitors of tubulin polymerization. These compounds act as microtubule destabilizing agents. A lead compound from one such series, T115 , was shown to potently inhibit the polymerization of tubulin heterodimers in a dose-dependent manner.
Further mechanistic studies revealed that these triazole-based inhibitors function by binding to the colchicine (B1669291) binding site on β-tubulin. By competing with colchicine for this pocket, they disrupt the normal process of microtubule assembly. Molecular docking studies have helped to elucidate the specific interactions, showing hydrogen bonds forming between atoms on the triazole-containing compound and amino acid residues within the colchicine binding site, such as Cys241 and Ala250. The development of these triazole derivatives represents a promising approach to creating new anticancer agents that target microtubule dynamics.
Interactive Table: Tubulin Polymerization Inhibition by a Triazole Analogue
Induction of Specific Cellular Processes (e.g., Apoptosis)
Apoptosis, or programmed cell death, is a highly regulated and essential process for removing damaged or unwanted cells. rsc.org A key hallmark of cancer is the evasion of apoptosis, which allows for uncontrolled cell proliferation and tumor progression. rsc.org Therefore, inducing apoptosis in cancer cells is a major goal of cancer therapy. rsc.org
Certain benzenesulfonamide analogues incorporating a 1,2,3-triazole ring have been shown to be capable of inducing apoptosis. rsc.org In a study investigating selective inhibitors of carbonic anhydrase IX, two 4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide compounds, 10d and 10h , were identified as having interesting apoptotic induction potential in goat testicular cells. rsc.org The ability to trigger apoptosis is a highly desirable feature for anticancer agents.
Furthermore, other triazole-containing compounds designed for different primary targets have also demonstrated the ability to induce apoptosis as a downstream consequence of their action. For instance, triazole-pyrrolo[2,1-c] acs.orgbenzodiazepine hybrids, which were investigated for their DNA-binding abilities, were found to induce early apoptosis in A375 melanoma cells. This was confirmed by flow cytometry and supported by Western blot analysis showing decreased levels of anti-apoptotic proteins (Bcl-2, Bcl-xL) and increased levels of pro-apoptotic proteins (Bax, Bad), along with caspase degradation. Similarly, the disruption of microtubule dynamics by tubulin inhibitors is a well-known trigger for mitotic arrest and subsequent apoptosis. These findings highlight that triazole-benzenesulfonamide analogues and related structures can engage with cellular pathways that lead to programmed cell death, contributing to their therapeutic potential.
Future Directions and Advanced Research Perspectives for N 2h Triazol 4 Yl Benzenesulfonamide
Development of Novel Hybrid Architectures and Multitargeting Agents
The concept of creating hybrid molecules involves combining two or more pharmacophores to develop a single chemical entity with multiple pharmacological activities. This approach is a promising strategy in drug discovery for treating complex diseases. For a compound like N-(2H-triazol-4-yl)benzenesulfonamide, this remains a hypothetical exercise. Future research could explore synthesizing hybrid structures by linking this compound with other known active fragments to target multiple pathways simultaneously. However, without initial data on its own biological targets, the rational design of such hybrids is not yet feasible.
Integration of Advanced Computational Approaches in Rational Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions. In the context of this compound, computational studies could serve as a starting point. Molecular docking and virtual screening could be employed to predict potential biological targets. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies could be planned for a series of its derivatives, but this would first require the synthesis and biological evaluation of such a series.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
A crucial step in realizing the potential of any new chemical entity is the identification of its biological targets and the elucidation of its mechanism of action. For this compound, this foundational research is yet to be undertaken. Future studies would need to involve broad-based phenotypic screening to identify any effects on cells or organisms. Following any promising "hits" from these screens, more advanced techniques like chemoproteomics could be used to pinpoint specific protein interactions.
Applications in Chemical Probes and Biological Tool Development
Chemical probes are essential for dissecting complex biological processes. A molecule with a confirmed and well-characterized interaction with a specific biological target can be developed into a chemical probe. If this compound is found to have a selective and potent activity, it could be modified to create such a tool. This might involve the attachment of reporter tags, such as fluorescent dyes or biotin, to facilitate the study of its target's function and localization within a cell. At present, this application remains a distant prospect.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(2H-triazol-4-yl)benzenesulfonamide derivatives?
- Methodological Answer : Derivatives are typically synthesized via condensation reactions. For example, refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and recrystallization. Yields range from 40% to 55%, depending on substituent reactivity and purification methods (e.g., ethanol or acetonitrile crystallization) .
- Key Tools : TLC (Rf values 0.43–0.78) for monitoring, / NMR for structural confirmation .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELXL for refinement . ORTEP-3 and WinGX are employed for graphical representation and data processing . Key metrics include bond lengths (e.g., S–N: ~1.63 Å) and torsion angles to validate planar triazole-sulfonamide conjugation .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer : Melting point analysis (e.g., 168–235°C), coupled with TLC for purity checks. Stability is assessed via accelerated degradation studies under varying pH and temperature, monitored by HPLC or NMR .
Advanced Research Questions
Q. How can computational methods enhance the study of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinases or DNA. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity . Example: Docking studies on thiazole derivatives show interactions with EGFR kinase active sites .
- Data Sources : PubChem (CIDs for structural data) and Cambridge Structural Database (CSD) for crystallographic comparisons .
Q. How are contradictions in biological activity data resolved across similar derivatives?
- Methodological Answer : Systematic SAR studies compare substituent effects. For instance, chloro vs. methyl groups on the triazole ring impact anticancer activity (e.g., IC values against MCF-7 cells). Meta-analysis of IC datasets and statistical tools (e.g., ANOVA) identify significant structural contributors .
Q. What challenges arise in crystallographic refinement of sulfonamide-triazole hybrids?
- Methodological Answer : Disordered solvent molecules or twinning complicates refinement. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
